molecular formula C10H12FNO B13046864 1-(2-Fluoro-4-methoxyphenyl)prop-2-EN-1-amine

1-(2-Fluoro-4-methoxyphenyl)prop-2-EN-1-amine

Cat. No.: B13046864
M. Wt: 181.21 g/mol
InChI Key: SVXOYOLZMIEELY-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-methoxyphenyl)prop-2-EN-1-amine is an organic compound with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol . This compound is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a prop-2-en-1-amine moiety. It is primarily used in research and development within the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-4-methoxyphenyl)prop-2-EN-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-4-methoxyphenyl)prop-2-EN-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Fluoro-4-methoxyphenyl)prop-2-EN-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-methoxyphenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluoro-4-methoxyphenyl)prop-2-EN-1-one: Similar structure but with a ketone group instead of an amine.

    1-(2-Fluoro-4-methoxyphenyl)prop-2-EN-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    1-(2-Fluoro-4-methoxyphenyl)prop-2-EN-1-thiol: Similar structure but with a thiol group instead of an amine.

Uniqueness

1-(2-Fluoro-4-methoxyphenyl)prop-2-EN-1-amine is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

1-(2-fluoro-4-methoxyphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H12FNO/c1-3-10(12)8-5-4-7(13-2)6-9(8)11/h3-6,10H,1,12H2,2H3

InChI Key

SVXOYOLZMIEELY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(C=C)N)F

Origin of Product

United States

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